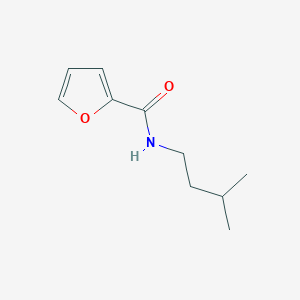![molecular formula C22H28N2O5 B5102502 2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol](/img/structure/B5102502.png)
2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol, commonly known as UMB 425, is a novel compound with potential therapeutic applications. It belongs to the class of beta-arrestin biased agonists and is being researched extensively due to its unique mechanism of action.
Mecanismo De Acción
UMB 425 acts as a beta-arrestin biased agonist, which means it selectively activates the beta-arrestin pathway while minimizing the activation of the G protein pathway. This unique mechanism of action has several advantages over traditional beta-agonists, including reduced desensitization and tolerance.
Biochemical and Physiological Effects:
UMB 425 has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cAMP, which leads to bronchodilation and relaxation of smooth muscle cells. It also has anti-inflammatory effects, which make it a promising candidate for the treatment of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
UMB 425 has several advantages for lab experiments. It has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. It also has reduced desensitization and tolerance, which makes it a better alternative to traditional beta-agonists. However, one of the limitations of UMB 425 is its limited availability, which makes it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the research on UMB 425. One of the most promising areas of research is its potential therapeutic applications for asthma, COPD, and cardiovascular diseases. Further research is also needed to understand the long-term effects of UMB 425 and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for UMB 425, which will make it more accessible for large-scale experiments.
Métodos De Síntesis
The synthesis of UMB 425 involves a series of chemical reactions. The starting material is 3,4-dimethoxyphenylacetonitrile, which is reacted with cyclopentylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)cyclopentylacetonitrile. This intermediate is then reacted with para-nitrobenzyl bromide to form 1-(3-nitrophenyl)-2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)ethanone. Finally, reduction of the ketone group using sodium borohydride yields UMB 425.
Aplicaciones Científicas De Investigación
UMB 425 is being researched extensively for its potential therapeutic applications. It has been shown to have a high affinity for the beta-2 adrenergic receptor and acts as a beta-arrestin biased agonist. This unique mechanism of action makes it a promising candidate for the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-1-(3-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-28-20-9-8-17(13-21(20)29-2)22(10-3-4-11-22)15-23-14-19(25)16-6-5-7-18(12-16)24(26)27/h5-9,12-13,19,23,25H,3-4,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSWUMHZARBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC(C3=CC(=CC=C3)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)


![4-({2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5102443.png)
![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)


![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5102492.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102506.png)